Computed Lipophilicity Across N-Alkyl GABA Analogs
The computed partition coefficient of 4-(ethylamino)butanoic acid (XLogP3‑AA = –2.3) is 0.3 log units higher than that of 4-(methylamino)butanoic acid (XLogP3‑AA = –2.6) and 0.9 log units higher than that of the parent GABA molecule (XLogP3 = –3.2), establishing a clear rank order of lipophilicity: ethyl > methyl > H [1][2][3]. The incremental logP increase corresponds to approximately a 2‑fold and 8‑fold greater predicted partitioning into non‑polar phases, respectively, which directly impacts chromatographic retention and solvent‑extraction behavior during synthetic work‑up.
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3‑AA for alkyl derivatives; XLogP3 for GABA) |
|---|---|
| Target Compound Data | XLogP3‑AA = –2.3 (4-(ethylamino)butanoic acid, free base) |
| Comparator Or Baseline | 4-(Methylamino)butanoic acid: XLogP3‑AA = –2.6; GABA (4‑aminobutanoic acid): XLogP3 = –3.2 |
| Quantified Difference | ΔXLogP = +0.3 vs. N‑methyl analog; ΔXLogP = +0.9 vs. GABA |
| Conditions | Computed using XLogP3 / XLogP3‑AA models as implemented in PubChem 2025 release |
Why This Matters
For procurement, the higher lipophilicity of the ethyl derivative can reduce aqueous solubility but improve organic‑phase extractive recovery during synthesis, making it preferable when N‑methyl or unsubstituted analogs are lost to the aqueous layer during work‑up.
- [1] PubChem. 4-(Ethylamino)butanoic acid. Compound Summary, CID 13082753. Computed XLogP3‑AA = –2.3. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. 4-(Methylamino)butyric acid. Compound Summary, CID 70703. Computed XLogP3‑AA = –2.6. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem. Gamma-Aminobutyric Acid. Compound Summary, CID 119. Computed XLogP3 = –3.2. National Center for Biotechnology Information, 2025. View Source
